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Spiro[3.3]heptane-2,6-dicarboxylic acid

Cat. No.: B1267625
CAS No.: 3057-91-8
M. Wt: 184.19 g/mol
InChI Key: JQZAKMJZYGPUFD-UHFFFAOYSA-N
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Description

Historical Context and Nomenclature

The compound is commonly referred to as Fecht's Acid, named in honor of H. Fecht of the Strasbourg Institute of Chemistry. wikipedia.org Fecht first synthesized this dicarboxylic acid in 1907. wikipedia.org His method involved the alkylation of malonic esters with pentaerythritol (B129877) tetrabromide, followed by hydrolysis and decarboxylation of the resulting tetra-ester intermediate. wikipedia.orgresearchgate.net

The systematic IUPAC name, Spiro[3.3]heptane-2,6-dicarboxylic acid, precisely describes its molecular structure. The prefix "spiro" indicates two rings connected by a single common atom. researchgate.net The numbers in the brackets, [3.3], denote the number of carbon atoms in each ring linked to the central spiro atom. "Heptane" signifies a total of seven carbon atoms in the bicyclic system. The suffix "-2,6-dicarboxylic acid" specifies the presence of two carboxylic acid functional groups (-COOH) located at positions 2 and 6 of the spiro-framework.

Structural Characteristics and Unique Features

Fecht's Acid is distinguished by its spirocyclic, rigid, and non-aromatic character, which imparts a well-defined three-dimensional geometry. researchgate.net These features are a direct consequence of its underlying molecular architecture and are central to its utility in chemical applications.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₁₂O₄ biosynth.comuni.lu
Molecular Weight 184.19 g/mol biosynth.com
CAS Number 3057-91-8 biosynth.com
Boiling Point 417.8 °C biosynth.com
Flash Point 210 °C biosynth.com
Monoisotopic Mass 184.07356 Da uni.lu

The fundamental structure of Fecht's Acid consists of two cyclobutane (B1203170) rings fused at a single, shared quaternary carbon atom, known as the spiro center. wikipedia.orgresearchgate.net This arrangement defines the spiro[3.3]heptane core. The two carboxylic acid groups are attached to the cyclobutane rings at the 2- and 6-positions, which are opposite to the spiro junction. This specific substitution pattern is crucial for its function as a linear, rigid linker in coordination polymers. rsc.org

The molecule's framework is notably rigid, a characteristic attributed to the strained four-membered cyclobutane rings. researchgate.net This rigidity prevents the conformational flexibility often seen in acyclic or larger ring systems. Unlike aromatic dicarboxylic acids such as terephthalic acid, Fecht's Acid is entirely aliphatic and non-aromatic. researchgate.netrsc.org This non-aromaticity and defined steric bulk can influence the packing and properties of materials derived from it, for instance by disfavouring the close inter-framework contacts that can occur in interpenetrated aromatic MOFs. rsc.org

Due to its axial chirality, Fecht's Acid exists as a pair of enantiomers (non-superimposable mirror images). researchgate.net The absolute configuration of these enantiomers is designated as (R) or (S) according to the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgwikipedia.org The determination of the absolute configuration for spiro compounds is a complex process that can be achieved through methods like X-ray crystallography. wikipedia.orgwikipedia.org

The separation of the racemic mixture into its pure enantiomers, a process known as resolution, has been accomplished through several methods. acs.org A classical approach involves diastereomeric salt formation with a chiral resolving agent, such as the alkaloid brucine. nih.gov Another effective method is the use of chiral High-Performance Liquid Chromatography (HPLC), particularly after converting the acid into a suitable derivative like dicinnamyl spiro[3.3]heptane-2,6-dicarboxylate. researchgate.netnih.govresearchgate.net

Table 2: Enantiomeric Resolution Methods for Fecht's Acid

Method Chiral Agent/Stationary Phase Notes
Diastereomeric Salt Resolution Brucine Initially believed to yield 100% enantiomeric excess (e.e.), later clarified to be 90% e.e. for the (+)-enantiomer. nih.gov
Chiral HPLC Cellulose phenyl carbamate (B1207046) stationary phase (for dicinnamyl ester derivative) Allows for the separation and isolation of optically pure (+)- and (-)-enantiomers of the derivative, which can then be hydrolyzed to the pure acid enantiomers. nih.govresearchgate.net

The chirality of this compound is axial, meaning it lacks traditional chiral carbon centers in its parent form. echemi.com Chirality originates from the rigid, non-planar arrangement of the two rings relative to each other.

Diastereomers are stereoisomers that are not mirror images of each other. youtube.com In the context of Fecht's Acid, diastereomers are typically formed during the process of chiral resolution. When racemic Fecht's Acid (a 1:1 mixture of R and S enantiomers) is reacted with a single enantiomer of a chiral resolving agent (like (R)-brucine), two different diastereomeric salts are formed: ((R)-acid•(R)-brucine) and ((S)-acid•(R)-brucine). These diastereomers have different physical properties, such as solubility, which allows them to be separated by methods like fractional crystallization. nih.gov Once separated, the pure enantiomer of Fecht's Acid can be recovered from its diastereomeric salt by treatment with an achiral acid. nih.gov

Axial Chirality and Stereochemistry

Significance in Contemporary Chemical Research

Fecht's Acid has emerged as a valuable building block in several areas of chemical science. Its rigid, three-dimensional structure provides a unique scaffold that chemists are exploiting to create novel molecules with specific functions. Its applications range from serving as a structural mimic in medicinal chemistry to being a key component in the construction of advanced materials.

A significant role of this compound is as a non-aromatic isostere, particularly for terephthalic acid and the para-substituted phenyl ring. rsc.orgrsc.orgchemrxiv.org Isosteres are molecules or groups that have similar shapes and sizes, allowing them to be substituted for one another to modulate a molecule's properties. The spiro[3.3]heptane core offers a saturated, rigid scaffold that can replace a flat aromatic ring. chemrxiv.org

Unlike the collinear arrangement of substituents in a para-phenylene ring, the functional groups on the spiro[3.3]heptane scaffold have non-collinear exit vectors. chemrxiv.org This distinct three-dimensional geometry, combined with a greater steric bulk, can influence molecular packing and intermolecular interactions in the solid state. rsc.orgresearchgate.net This has proven to be an effective strategy to control the structure of complex assemblies like metal-organic frameworks. rsc.orgrsc.org

In medicinal chemistry, the spiro[3.3]heptane scaffold is utilized to create conformationally restricted analogs of biologically important molecules. nih.gov By locking the molecule's shape, researchers can probe the specific spatial requirements for a drug to bind to its biological target. nih.gov

For instance, this compound has been used as a core structure for creating analogs of glutamic acid. nih.govbiosynth.com These rigid analogs help in studying the active sites of enzymes, such as glutamate (B1630785) racemase, by investigating how the fixed spatial arrangement of the carboxylic acid groups affects binding and inhibition. nih.gov Furthermore, spiro[3.3]heptane derivatives have been explored as bioisosteres for common cyclic structures in drugs, like the piperidine (B6355638) ring, with the goal of improving properties such as water solubility. chemrxiv.orgrsc.org The synthesis of a spiro[3.3]heptane-based analog of benzocaine (B179285) has also been reported. chemrxiv.org

The unique structural characteristics of Fecht's Acid make it a valuable component in material science, most notably in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netresearchgate.net MOFs are porous materials constructed from metal ions or clusters linked together by organic molecules. The rigid and non-aromatic nature of the Fecht's Acid linker can lead to MOFs with distinct properties compared to those made with conventional aromatic linkers. rsc.org

Researchers have shown that using Fecht's Acid can lead to MOFs with high thermal stability. rsc.orgrsc.org For example, a MOF constructed with ytterbium and Fecht's Acid demonstrated surprising thermal stability for a cyclobutane derivative. rsc.org Additionally, its steric bulk and non-planar structure can be used to control the degree of interpenetration in MOF structures—a common phenomenon where multiple frameworks grow through one another, which can reduce porosity. rsc.orgrsc.org In one study, a fourfold-interpenetrated MOF containing Fecht's Acid and a co-ligand still exhibited linear solvent channels, suggesting that the aliphatic backbone may help to prevent the close, space-filling contacts often seen in interpenetrated aromatic MOFs. rsc.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O4 B1267625 Spiro[3.3]heptane-2,6-dicarboxylic acid CAS No. 3057-91-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3.3]heptane-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c10-7(11)5-1-9(2-5)3-6(4-9)8(12)13/h5-6H,1-4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZAKMJZYGPUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286790
Record name Spiro[3.3]heptane-2,6-dicarboxylic acid
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Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3057-91-8
Record name 3057-91-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spiro[3.3]heptane-2,6-dicarboxylic acid
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Synthetic Methodologies and Chemical Transformations

Classical Synthetic Routes

Classical approaches to spiro[3.3]heptane-2,6-dicarboxylic acid have historically relied on the construction of the spirocyclic core through cyclization reactions of acyclic or monocyclic precursors. These methods, while foundational, often involve multiple steps and can present challenges in terms of yield and purification.

Cyclization of Cyclobutane (B1203170) Derivatives

A prominent classical strategy for the synthesis of the spiro[3.3]heptane framework involves the formation of the two cyclobutane rings from a central tetrahedral carbon. This is often achieved through double substitution reactions where a tetra-electrophilic precursor reacts with a bis-nucleophile.

One of the earliest and most cited methods for the synthesis of this compound, often referred to as Fecht's acid, involves the reaction of pentaerythritol (B129877) tetrabromide with a malonic ester, such as diethyl malonate. This double substitution reaction, a form of malonic ester synthesis, constructs the spiro[3.3]heptane core with ester functionalities at the 2 and 6 positions.

The subsequent step in this sequence is the hydrolysis of the resulting tetraester intermediate. This is typically achieved under basic conditions, followed by acidification. The hydrolysis converts the ester groups into carboxylic acid groups. The final step is a decarboxylation, usually promoted by heating, to yield the desired this compound.

StepReagents and ConditionsIntermediate/Product
CyclizationPentaerythritol tetrabromide, Diethyl malonate, Base (e.g., sodium ethoxide)Tetraethyl spiro[3.3]heptane-2,2,6,6-tetracarboxylate
HydrolysisBase (e.g., NaOH or KOH), then Acid (e.g., HCl)Spiro[3.3]heptane-2,2,6,6-tetracarboxylic acid
DecarboxylationHeatThis compound

This table provides a generalized overview of the classical synthesis of this compound.

Another classical approach begins with cyclobutanone derivatives. For instance, a key intermediate, 1,1-bis(bromomethyl)cyclobutane, can be synthesized and subsequently used to construct the second cyclobutane ring through double alkylation of a malonate diester. This is then followed by hydrolysis and decarboxylation to yield the target diacid.

While effective, classical synthetic routes to this compound are not without their difficulties. The cyclization reactions can sometimes result in low to moderate yields due to the formation of side products and the inherent strain of the spirocyclic system. Purification of the intermediates and the final product often requires chromatography, which can be a limitation for large-scale synthesis.

Esterification-Hydrolysis Sequence for Intermediate Synthesis

In many synthetic applications, this compound is used in its ester form. The dicarboxylic acid can be converted to its corresponding diester through Fischer esterification, which involves reacting the diacid with an excess of an alcohol in the presence of an acid catalyst.

Conversely, the hydrolysis of diester intermediates is a crucial step in many of the classical synthetic routes to obtain the final dicarboxylic acid. Acidic hydrolysis of ester derivatives, such as dicinnamyl spiro[3.3]heptane-2,6-dicarboxylate, has been shown to effectively yield the optically pure dicarboxylic acid without racemization researchgate.net. This esterification-hydrolysis sequence provides a versatile method for both the purification of intermediates and the final preparation of the target molecule.

Modern Catalytic Approaches

More contemporary synthetic strategies aim to improve the efficiency and atom economy of spiro[3.3]heptane synthesis. These methods often employ catalytic systems to achieve transformations that are difficult or inefficient under classical conditions.

Transition Metal-Catalyzed Cycloaddition Reactions

Transition metal-catalyzed reactions, particularly [2+2] cycloadditions, have emerged as a powerful tool for the construction of cyclobutane rings and, by extension, the spiro[3.3]heptane framework. While direct transition metal-catalyzed synthesis of this compound is not extensively reported, the synthesis of key spiro[3.3]heptane intermediates has been achieved using these methods.

For example, the reaction of ketenes with alkenes in a [2+2] cycloaddition can form a cyclobutanone ring. A successive cycloaddition can then be employed to build the spirocyclic system. The use of a zinc-copper couple for the dehalogenation of trichloroacetyl chloride to generate dichloroketene in situ for these cycloadditions has been described. diva-portal.org Although not a direct route to the dicarboxylic acid, the resulting spiro[3.3]heptanone derivatives can be further functionalized to introduce the desired carboxylic acid groups.

Organocatalytic Asymmetric Synthesis

The application of small-molecule organocatalysis for the direct asymmetric synthesis of this compound is not extensively documented in the reviewed literature. While organocatalysis is a powerful tool for constructing chiral molecules, research has predominantly focused on other enantioselective methods for this specific scaffold, such as biocatalysis and chiral resolution. The development of an organocatalytic route remains an area for future investigation.

Enantioselective Synthesis and Resolution Strategies

Achieving high enantiopurity of this compound is critical for its application in chiral materials and as a building block in medicinal chemistry. Various strategies have been successfully employed to separate the racemic mixture into its constituent enantiomers.

Diastereomeric Salt Formation with Chiral Auxiliaries (e.g., Brucine)

A classical method for resolving racemic this compound involves diastereomeric salt formation using the naturally occurring chiral alkaloid, brucine. researchgate.netnih.gov This technique relies on the differential solubility of the two diastereomeric salts formed between the racemic acid and the chiral base. One diastereomer crystallizes preferentially from the solution, allowing for its separation by filtration. After separation, the pure enantiomer of the acid can be recovered by treatment with an achiral acid.

However, subsequent analysis revealed the limitations of this traditional method. Using modern analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) and 13C NMR, it was demonstrated that the (+)-spiro[3.3]heptane-2,6-dicarboxylic acid obtained through the brucine resolution method, which was previously assumed to be enantiomerically pure, actually had an enantiomeric excess (e.e.) of only 90%. researchgate.netnih.gov

Chiral High-Performance Liquid Chromatography (HPLC) Separation

Chiral HPLC has emerged as a more effective and analytical method for obtaining enantiomerically pure this compound. researchgate.netresearchgate.net Direct separation of the dicarboxylic acid enantiomers can be challenging. A successful strategy involves the derivatization of the carboxylic acid groups to facilitate better chiral recognition on the stationary phase.

Specifically, the racemic acid is converted to its dicinnamyl ester derivative, dicinnamyl spiro[3.3]heptane-2,6-dicarboxylate. This derivative shows excellent separation on a chiral HPLC column packed with a cellulose phenyl carbamate (B1207046) stationary phase. researchgate.net Subsequent acidic hydrolysis of the separated, enantiopure esters yields the optically pure (+)- and (-)-enantiomers of this compound without causing racemization. researchgate.netnih.gov

Table 1: Chiral HPLC Conditions for Separation of Dicinnamyl Spiro[3.3]heptane-2,6-dicarboxylate
ParameterCondition
Stationary PhaseCellulose phenyl carbamate (e.g., Kromasil 5-Cellucoat DMP)
Mobile PhaseHexane/2-Propanol (10/1, v/v)
Flow Rate0.4 mL/min
Temperature35°C
Separation Factor (α)1.14

Biocatalytic Approaches (e.g., Ketoreductase-Mediated Reduction)

Biocatalysis offers a powerful and environmentally friendly approach to enantioselective synthesis. For the spiro[3.3]heptane scaffold, a key strategy involves the desymmetrization of a prochiral precursor using enzymes. acs.orgnih.govacs.org Researchers have successfully employed ketoreductase (KRED) enzymes to mediate the reduction of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative. acs.org

This biocatalytic reduction induces axial chirality, providing access to both enantiomers of the resulting chiral alcohol in high enantiomeric excess. acs.orgnih.gov This axially chiral alcohol serves as a versatile building block that can be converted into various 2,6-disubstituted spiro[3.3]heptane derivatives, including the corresponding dicarboxylic acid, while maintaining high enantiopurity. acs.org This method avoids the need for chiral separation and reduces waste, making it an advantageous route for establishing the core chiral scaffold. acs.org

Absolute Configuration Determination

The definitive determination of the absolute spatial arrangement of atoms in the enantiomers is crucial. Single-crystal X-ray diffraction is the most powerful method for unambiguously determining absolute configuration. researchgate.net

The absolute configuration of d-spiro[3.3]heptane-2,6-dicarboxylic acid (the dextrorotatory, or (+)-enantiomer) was determined to be (R) by X-ray diffraction analysis of its crystal structure. researchgate.net In other studies involving derivatives, such as 2,6-dimethyl-spiro[3.3]heptane-2,6-dicarboxylic acid, the absolute configuration was determined by forming a diastereomeric amide with a chiral auxiliary of known configuration, (-)-camphorsultam. nih.gov The resulting diastereomer was crystallized and analyzed by X-ray crystallography, which doubly confirmed the absolute configuration of the spiro[3.3]heptane unit. nih.gov

Table 2: Properties of this compound Enantiomers
Property(+)-Enantiomer(-)-Enantiomer
Absolute Configuration(R)(S)
Molar Rotation [Φ] at 405 nm+21.1° (c=5.33, acetone)-21.1° (c=5.32, acetone)
Molar Rotation [Φ] at 589 nm (D-line)+9.1° (c=5.33, acetone)-9.1° (c=5.32, acetone)

Data sourced from Tang, H.-Z.; Miura, H.; Kawakami, Y. (2002). researchgate.netnih.gov

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is primarily dictated by its two carboxylic acid functional groups. These groups can undergo standard transformations to produce a variety of derivatives.

Common derivatizations include:

Esterification: As demonstrated in the chiral HPLC separation strategy, the carboxylic acids can be readily converted to esters, such as dicinnamyl esters, by reaction with the corresponding alcohol under acidic conditions or via the acid chloride. researchgate.net

Amide Formation: The dicarboxylic acid can be converted to its corresponding diacyl chloride, which can then react with amines to form diamides. This has been used to create diastereomeric amides with chiral amines (e.g., (-)-camphorsultam) for separation and analytical purposes. nih.gov

The rigid spiro[3.3]heptane backbone is generally stable under these conditions, making the carboxylic acid groups reliable handles for further functionalization and for incorporating the chiral scaffold into larger molecular structures like metal-organic frameworks. researchgate.net

Oxidation Reactions

While direct oxidation of the spiro[3.3]heptane core of this compound is not commonly reported, oxidation reactions are crucial in the synthesis of its functionalized analogues, particularly keto-acids. These reactions typically involve the oxidation of a precursor alcohol positioned on the spirocyclic framework.

For instance, the synthesis of diastereomeric 5-oxospiro[3.3]heptane-1-carboxylic acids is achieved through the oxidation of the corresponding diastereomeric secondary alcohols. Similarly, the preparation of 6-oxospiro[3.3]heptane-1-carboxylic acid involves an oxidation step following reductive dechlorination and deprotection of an intermediate. These synthetic strategies highlight the role of oxidation in introducing carbonyl functionality to the spiro[3.3]heptane skeleton, thereby creating key intermediates for further elaboration.

Table 1: Oxidation in the Synthesis of Spiro[3.3]heptane Derivatives
Precursor TypeReactionProduct TypeSignificance
Diastereomeric AlcoholsOxidationKeto-acids (e.g., 5-oxospiro[3.3]heptane-1-carboxylic acids)Introduces carbonyl group for further functionalization.
Protected IntermediateDeprotection, Reductive Dechlorination, OxidationKeto-acids (e.g., 6-oxospiro[3.3]heptane-1-carboxylic acid)Key step in a multi-step synthesis of functionalized scaffolds.

Reduction Reactions

The carboxylic acid groups of this compound can be reduced to their corresponding primary alcohols, yielding Spiro[3.3]heptane-2,6-dimethanol nih.gov. This transformation is a fundamental method for accessing diol derivatives, which can serve as building blocks for polyesters or other polymers. Standard reducing agents for carboxylic acids, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃), are typically employed for this purpose.

In addition to the carboxylic acid groups, other functionalities on the spiro[3.3]heptane ring system can also undergo reduction. For example, related synthetic schemes have shown that amide and dinitrile derivatives of the spiro[3.3]heptane core can be reduced to form the corresponding amines researchgate.net. This demonstrates the versatility of reduction reactions in generating a range of amine-functionalized spirocyclic compounds.

Table 2: Reduction of this compound and Derivatives
Starting MaterialFunctional GroupProductTypical Reagents
This compoundCarboxylic Acid (-COOH)Spiro[3.3]heptane-2,6-dimethanolLiAlH₄, BH₃
Spiro[3.3]heptane-2,6-dicarboxamideAmide (-CONH₂)Spiro[3.3]heptane-2,6-dimethanamineLiAlH₄
Spiro[3.3]heptane-2,6-dicarbonitrileNitrile (-CN)Spiro[3.3]heptane-2,6-dimethanamineLiAlH₄, Catalytic Hydrogenation

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic attack at the carbonyl carbon. A notable example is its reaction with chloride ions, which leads to the formation of a chloroformate ester intermediate biosynth.com. This reaction proceeds via the activation of the carboxylic acid, making it susceptible to attack by the nucleophilic chloride. Such intermediates are highly reactive and can be used for subsequent derivatization.

While the spiro[3.3]heptane core itself is generally stable and unreactive towards nucleophiles, nucleophilic substitution is a cornerstone of synthetic routes to build more complex spiro[3.3]heptane derivatives. For example, the synthesis of 2,6-diazaspiro[3.3]heptanes often involves an intramolecular cyclization step where an amine acts as a nucleophile to displace a leaving group, forming the second azetidine ring in a nucleophilic substitution reaction thieme-connect.de.

Esterification and Amidation

The most common transformations of this compound involve the conversion of its carboxylic acid groups into esters and amides researchgate.net. These reactions are fundamental for creating a wide array of derivatives for various applications.

Esterification is readily achieved by reacting the dicarboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive species like an acyl chloride. A significant application of esterification is in the chiral resolution of the racemic acid. For instance, reaction with cinnamyl alcohol produces dicinnamyl spiro[3.3]heptane-2,6-dicarboxylate nih.gov. The resulting diastereomeric esters can be separated using chiral high-performance liquid chromatography (HPLC). Subsequent acidic hydrolysis of the separated esters yields the enantiopure forms of the dicarboxylic acid without racemization nih.gov.

Amidation involves the reaction of the dicarboxylic acid or its activated derivatives (e.g., acyl chlorides) with amines to form amides. This reaction is widely used to link the spiro[3.3]heptane core to other molecules or to prepare functional building blocks. For example, the formation of a camphorsultam amide derivative was instrumental in determining the absolute configuration of a related compound by X-ray crystallography nih.gov. The potential to create libraries of compounds through amide coupling makes this reaction particularly valuable in medicinal chemistry for structure-activity relationship studies diva-portal.org.

Table 3: Esterification and Amidation of this compound
ReactionReactantProductApplication/Significance
EsterificationCinnamyl AlcoholDicinnamyl spiro[3.3]heptane-2,6-dicarboxylateChiral resolution of enantiomers via HPLC nih.gov.
EsterificationMethanolDimethyl spiro[3.3]heptane-2,6-dicarboxylateCommon derivative for further synthetic modification researchgate.net.
AmidationPrimary/Secondary AminesSpiro[3.3]heptane-2,6-dicarboxamidesCreation of diverse libraries for drug discovery researchgate.netdiva-portal.org.
Amidation(1S,2R,4R)-(-)-2,10-CamphorsultamCamphorsultam amide derivativeDetermination of absolute stereochemistry nih.gov.

Applications in Advanced Materials Science

Metal-Organic Frameworks (MOFs)

Spiro[3.3]heptane-2,6-dicarboxylic acid has been successfully employed as an organic linker in the construction of MOFs, a class of porous crystalline materials with applications in gas storage, separation, and catalysis.

This compound (H₂SHDC), also known as Fecht's Acid, serves as a non-aromatic isostere of terephthalic acid, a common MOF linker. rsc.org Its two carboxylate groups, positioned at the terminal 2 and 6 positions of the spiro[3.3]heptane core, can coordinate with metal ions or clusters to form extended, three-dimensional networks. The synthesis of MOFs using this ligand typically involves solvothermal methods, where the ligand and a metal salt are heated in a suitable solvent. researchgate.net

For instance, the reaction of the enantiopure (R)-spiro[3.3]heptane-2,6-dicarboxylic acid with zinc nitrate hexahydrate in dimethylformamide (DMF) under solvothermal conditions yields a homochiral MOF named WIG-5. researchgate.net In this structure, the carboxylate groups of the ligand coordinate to tetranuclear zinc secondary building units (SBUs). researchgate.net Another example involves the reaction of H₂SHDC with ytterbium ions, forming a three-dimensional rod-packed structure where the ligand bridges Yb-carboxylate chains. rsc.org The rigid and sterically demanding nature of the spirocyclic ligand is a key factor in the resulting framework structures. rsc.org

The incorporation of the spiro[3.3]heptane-2,6-dicarboxylate linker imparts distinct structural features to the resulting MOFs, influencing their architecture, porosity, and stability.

The rigid, non-planar geometry of the spiro[3.3]heptane backbone provides greater steric bulk compared to conventional linear or planar aromatic dicarboxylates. rsc.org This inherent three-dimensionality directly influences the resulting MOF architecture by preventing the formation of certain common topologies and favoring more complex, often interpenetrated, structures. The fixed angle of the carboxylate groups relative to each other, dictated by the spirocyclic core, offers a level of predictability in the design of new frameworks.

In the case of WIG-5, the use of the (R)-spiro[3.3]heptane-2,6-dicarboxylate linker with Zn₄O secondary building units results in a distorted MOF-5-like structure with a pcu underlying network topology. researchgate.net The spirocyclic nature of the ligand is crucial in directing the assembly of this specific chiral framework. Similarly, a family of isoreticular MOFs with a partitioned acs (pacs) structure has been synthesized using this compound as the framework-forming module, demonstrating that the spiro ligand strategy can be applied to create robust, porous materials. acs.orgnih.gov

Table 1: Crystallographic Data for Selected this compound-based MOFs

Compound Metal Ion Space Group Key Structural Feature
WIG-5 Zn²⁺ P2₁2₁2₁ Homochiral distorted MOF-5-like structure; two interpenetrated networks. researchgate.net
Complex 1 Yb³⁺ P2₁/c 3D rod-packed, non-porous structure. rsc.org
pacs-MOF Fe³⁺, Co²⁺/V³⁺, Co²⁺/Fe³⁺ - Isoreticular family with a partitioned acs structure. acs.orgnih.gov

The steric bulk of the spiro[3.3]heptane-2,6-dicarboxylate ligand has significant consequences for the pore chemistry and the degree of interpenetration in the resulting MOFs. rsc.org Interpenetration, where two or more independent frameworks grow through one another, is a common phenomenon in MOFs, particularly those with large potential voids. The rigid and bulky nature of the spirocyclic linker can be used to control or even prevent interpenetration by making the voids less favorable for accommodating additional networks.

The thermal stability of MOFs is a critical factor for their practical application. While MOFs based on aliphatic linkers are often less thermally stable than their aromatic counterparts, those constructed from this compound have shown surprising robustness.

For example, a non-porous, three-dimensional MOF constructed from ytterbium and the spiro[3.3]heptane-2,6-dicarboxylate linker exhibits high thermal stability for a derivative of the strained cyclobutane (B1203170) system. rsc.org Thermogravimetric analysis (TGA) of the chiral MOF WIG-5 also provides insights into its thermal stability. researchgate.net The stability of these spirocyclic MOFs can be attributed to the rigidity of the ligand and the strong coordination bonds formed with the metal centers.

Table 2: Thermal Stability Data for Selected Spirocyclic MOFs

Compound Onset of Decomposition (°C) Method
WIG-5 > 300 (approx.) TGA researchgate.net
Complex 1 (Yb-SHDC) > 350 (approx.) TGA rsc.org

The axial chirality of 2,6-disubstituted spiro[3.3]heptanes makes this compound an excellent candidate for the synthesis of homochiral MOFs. These materials have potential applications in enantioselective separation and catalysis.

The synthesis of the homochiral MOF, WIG-5, from (R)-spiro[3.3]heptane-2,6-dicarboxylic acid is a prime example of this application. researchgate.net The chirality is successfully transferred from the molecular building block to the crystalline framework. The resulting chiral porous material can be used as a stationary phase in chromatography for the separation of racemic mixtures. The enantiopure nature of the pores creates a chiral environment that allows for differential interaction with the enantiomers of a guest molecule, leading to their separation. The development of such homochiral MOF membranes is a significant area of research for enhancing enantioselective separation processes. rsc.org The large, well-defined single crystals of WIG-5 also exhibit birefringence, suggesting potential applications in optics. researchgate.net

Chiral MOFs and Enantiospecific Applications

Chiral Recognition and Separation Technologies

This compound possesses axial chirality due to its unique spirocyclic structure, making it a valuable component in the development of materials for chiral recognition and separation. The enantiomers of this compound can be resolved and isolated to a high degree of optical purity. A known method for resolution involves the use of brucine to form diastereomeric salts, which can then be separated. nih.gov However, studies using chiral High-Performance Liquid Chromatography (HPLC) and 13C NMR analysis have refined this process, showing that the diastereomer method with brucine initially yields (+)-spiro[3.3]heptane-2,6-dicarboxylic acid with an enantiomeric excess (e.e.) of 90%. nih.gov

Further research has demonstrated that ester derivatives of the acid, such as dicinnamyl spiro[3.3]heptane-2,6-dicarboxylate, exhibit excellent optical separation capabilities on chiral HPLC columns. nih.gov This allows for the isolation of the enantiopure esters, which can then be hydrolyzed back to the optically pure (+)- and (-)- forms of the dicarboxylic acid without racemization. nih.gov

The rigid and well-defined chiral structure of this acid makes it an ideal building block, or "linker," for creating chiral Metal-Organic Frameworks (MOFs). researchgate.net These crystalline materials have a porous structure where the chiral linker creates a chiral environment. This intrinsic chirality within the MOF's pores allows them to selectively interact with and separate racemic mixtures of other chiral molecules.

Resolution and Optical Properties of this compound and its Derivative nih.gov
CompoundMethod/ConditionParameterValue
(+)-Spiro[3.3]heptane-2,6-dicarboxylic acidResolution with brucineOptical Purity (e.e.)90%
Dicinnamyl spiro[3.3]heptane-2,6-dicarboxylateChiral HPLC (cellulose phenyl carbamate (B1207046) stationary phase)Separation Factor (α)1.14
Optically Pure (+)-Dicinnamyl spiro[3.3]heptane-2,6-dicarboxylatePolarimetry (c = 1.74, CHCl3)Specific Rotation [α]D26+1.84°
Optically Pure (-)-Dicinnamyl spiro[3.3]heptane-2,6-dicarboxylatePolarimetry (c = 1.74, CHCl3)Specific Rotation [α]D26-1.84°
Optically Pure (+)-Spiro[3.3]heptane-2,6-dicarboxylic acidPolarimetry (c = 5.33, acetone)Molar Rotation [Φ]405(27)+21.1°
Optically Pure (-)-Spiro[3.3]heptane-2,6-dicarboxylic acidPolarimetry (c = 5.32, acetone)Molar Rotation [Φ]405(27)-21.1°
Catalysis in Chiral Synthesis

Enantiomerically pure building blocks are fundamental to chiral synthesis. The synthesis of optically active spiro[3.3]heptane derivatives, including the dicarboxylic acid, can be achieved through enzyme-catalyzed processes. researchgate.net Enzymes, with their complex chiral structures, are highly effective at recognizing prochiral substrates and controlling stereochemical outcomes, even at remote positions. researchgate.net For example, pig liver esterase has been successfully used for the asymmetric hydrolysis of 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane, yielding axially chiral products with moderate optical purity in high chemical yields. researchgate.net This enzymatic resolution provides access to the chiral spiro[3.3]heptane scaffold, which can then be used as a rigid building block in the synthesis of more complex chiral molecules, such as conformationally restricted glutamic acid analogs. researchgate.net The defined spatial orientation of functional groups on the rigid spirocyclic core makes these derivatives valuable for probing the topologies of biological receptors. researchgate.net

Optical Applications of MOFs

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. When chiral linkers are used, the resulting MOFs can exhibit unique optical properties and are valuable for applications in chiral recognition and nonlinear optics.

This compound is an excellent candidate for a chiral linker in MOF synthesis due to its rigid, twisted structure and low tendency for racemization. researchgate.net Researchers have successfully synthesized the first homochiral isoreticular metal-organic framework (IRMOF) using the enantiopure (R)-spiro[3.3]heptane-2,6-dicarboxylic acid linker. researchgate.net This material, named WIG-5, was prepared via a solvothermal reaction with zinc. researchgate.net The incorporation of this specific chiral carbocyclic spiro linker imparts a defined, permanent chirality to the framework. researchgate.net The optical properties of such MOFs are directly related to the interplay between the metal centers and the organic linkers. The linkers can act as "antennas," absorbing light energy and transferring it to the metal ions, which can then produce characteristic luminescence. This mechanism is particularly useful in creating MOFs for applications such as chemical sensors and optical components.

Polymer Synthesis

Synthesis of Optically Active Polyamides

Optically active polyamides are polymers that can rotate plane-polarized light, a property derived from the incorporation of chiral monomers into their structure. Enantiomerically pure forms of this compound serve as key monomers for synthesizing such polymers.

The synthesis is typically achieved through polycondensation reactions between the chiral dicarboxylic acid and various achiral or chiral diamines. The chirality of the spiro[3.3]heptane unit is thus built directly into the polymer backbone, imparting optical activity to the final material. These asymmetric polyamides are of interest for applications such as chiral stationary phases in chromatography or as specialized optical films.

Influence of Spirocyclic Structure on Polymer Properties

The incorporation of the this compound monomer into a polymer chain has a profound influence on the material's properties, stemming directly from the linker's unique three-dimensional and rigid structure.

Chain Packing and Solubility : Unlike the linear and planar structures of common aromatic dicarboxylic acids (e.g., terephthalic acid), the spiro[3.3]heptane core is inherently three-dimensional and non-planar. chemrxiv.org This spirocyclic structure introduces a "kink" into the polymer chain, disrupting the regular, tight packing that is common in aromatic polyamides. mdpi.com This disruption of interchain hydrogen bonding and packing can improve the solubility of the polymers in organic solvents, which is a significant advantage for processing and fabrication.

Defined Geometry : The spiro[3.3]heptane scaffold fixes the attached carboxylic acid groups in a specific, non-collinear spatial orientation. chemrxiv.org This defined geometry translates to the polymer, creating a more open and less dense structure compared to polymers made from flat monomers. This can influence properties such as gas permeability and mechanical strength.

Influence of Spiro[3.3]heptane Structure on Polymer Characteristics
Structural Feature of MonomerResulting Effect on Polymer ChainImpact on Bulk Polymer Property
Rigid Spirocyclic Core researchgate.netresearchgate.netRestricted segmental motion and chain rotationIncreased Glass Transition Temperature (Tg) and enhanced thermal stability
Non-Planar, 3D Geometry chemrxiv.orgDisruption of close chain packing and interchain hydrogen bondingImproved solubility in organic solvents
Non-Collinear Exit Vectors of Carboxylic Groups chemrxiv.orgCreation of a more open, less dense polymer architecturePotential for modified gas permeability and mechanical properties

Computational and Spectroscopic Studies

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful tool for investigating the structural and electronic properties of Spiro[3.3]heptane-2,6-dicarboxylic acid, often referred to as Fecht's acid. These theoretical approaches provide insights that complement experimental findings, aiding in the interpretation of spectroscopic data and the prediction of molecular behavior.

Density Functional Theory (DFT) is a prominent computational method utilized to study the properties of this compound. DFT calculations are instrumental in determining the molecule's optimized geometry and electronic structure. For instance, energy minimization calculations using DFT with the B3LYP functional and a 6-31G* basis set have been employed to obtain the most stable three-dimensional conformation of the molecule uq.edu.au. This information is foundational for understanding its reactivity and interactions.

Beyond the single molecule, DFT has been applied to model more complex systems incorporating this spirocyclic compound. This compound has been investigated as a non-aromatic isostere for terephthalic acid in the construction of metal-organic frameworks (MOFs) rsc.org. In this context, DFT calculations have been used to predict properties of the resulting materials, such as their dynamic refractive indices, which are crucial for applications in optics researchgate.net. These computational studies highlight the utility of the rigid, three-dimensional structure of the spiro[3.3]heptane backbone in designing novel materials rsc.org.

A summary of DFT applications for this compound is presented in the table below.

Application Area Computational Method Key Findings
Geometry OptimizationDFT (B3LYP/6-31G*)Determination of the lowest energy molecular conformation. uq.edu.au
Materials Science (MOFs)DFTPrediction of material properties like dynamic refractive indices. researchgate.net
Structural AnalysisDFTElucidation of the rigid, non-aromatic backbone's influence on framework structures. rsc.org

The calculation of nuclear magnetic resonance (NMR) coupling constants is a sophisticated area of computational chemistry that provides deep insight into the bonding environment and stereochemistry of a molecule. Non-empirical, ab initio methods are particularly valuable for accurately predicting these parameters.

For spirocyclic systems like spiro[3.3]heptane, methods such as the second-order polarization propagator approximation (SOPPA) have been used to calculate carbon-carbon spin-spin coupling constants with a focus on couplings involving the spiro carbon atom. While specific studies calculating the full range of coupling constants for this compound are not widely documented, the principles from studies on the parent spiro[3.3]heptane are directly applicable. These calculations can elucidate the transmission mechanisms of coupling constants through the strained four-membered rings.

DFT-based methods also offer a computationally efficient alternative for predicting NMR parameters. Various functionals can be employed to calculate the Fermi contact, spin-dipole, and paramagnetic spin-orbit contributions to the total coupling constants. Such calculations are crucial for assigning complex NMR spectra and confirming the stereochemical arrangement of the carboxylic acid groups relative to the spirocyclic framework.

Spectroscopic Characterization

The structural elucidation of this compound relies heavily on a suite of spectroscopic techniques. These experimental methods provide definitive information on the molecule's connectivity, chemical environment of its atoms, and three-dimensional structure.

NMR spectroscopy is the most powerful tool for determining the solution-state structure of this compound. Both one-dimensional (¹H, ¹³C) and two-dimensional experiments are necessary for a complete assignment of the molecule's complex spin systems.

The ¹H-NMR spectrum of this compound is expected to be complex due to the high degree of symmetry and the presence of multiple diastereotopic protons within the cyclobutane (B1203170) rings. The spectrum would feature signals for the methine protons at C2 and C6, as well as multiplets for the four pairs of methylene protons at C1, C3, C4, and C7. The precise chemical shifts and coupling constants are sensitive to the stereochemistry (cis or trans) of the dicarboxylic acid.

Due to the scarcity of published, fully assigned NMR data, a representative data table cannot be provided at this time. The characterization of this molecule typically relies on a combination of 1D and 2D NMR techniques for unambiguous assignment.

Given the complexity and potential for signal overlap in the one-dimensional NMR spectra, two-dimensional (2D) NMR experiments are indispensable for the complete and accurate assignment of all proton and carbon signals of this compound.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is used to correlate proton signals with their directly attached carbon atoms. This is the primary method for assigning the signals of the methylene (-CH₂-) and methine (-CH-) groups. Each correlation peak in the 2D spectrum links a specific proton resonance to its corresponding carbon resonance, resolving any ambiguity in the 1D spectra.

Rotating Frame Overhauser Effect Spectroscopy (ROESY): The ROESY experiment is crucial for determining the stereochemistry of the molecule. It detects spatial proximities between protons through the nuclear Overhauser effect (NOE). For this compound, ROESY can reveal which protons are on the same face of the cyclobutane rings. This information is key to distinguishing between the cis and trans diastereomers by observing correlations between the methine protons (H2/H6) and specific methylene protons on the rings.

While these 2D NMR techniques are standard for the structural characterization of complex organic molecules like disubstituted spiro[3.3]heptanes, specific experimental data and cross-peak analyses for this compound are not detailed in the surveyed literature.

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray diffraction (XRD) has been a pivotal technique in elucidating the three-dimensional structure of this compound and its derivatives. This method provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the molecule's properties and its application as a building block in more complex structures like Metal-Organic Frameworks (MOFs).

The absolute configuration of d-spiro[3.3]heptane-2,6-dicarboxylic acid was determined through single-crystal X-ray diffraction analysis. A study conducted at -160 °C established the crystal and molecular structure, confirming its absolute stereochemistry acs.org. While Lowe's rule can be applied to the spiro[3.3]heptane system to suggest the R configuration for the dextrorotatory d-isomer, it is noted that this system often presents exceptions to the rule, making experimental verification via X-ray crystallography essential researchgate.net. The rigid, twisted spirocyclic scaffold fixes the relative spatial orientation of the two carboxylic acid groups, leading to axial chirality researchgate.netresearchgate.net.

Table 1: Crystal Data for d-Spiro[3.3]heptane-2,6-dicarboxylic acid

ParameterValue
FormulaC₉H₁₂O₄
Molecular Weight184.19 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Temperature-160 °C
Cell Dimensions
a6.479(2) Å
b9.070(3) Å
c14.191(5) Å
Volume833.9(5) ų
Z (molecules/unit cell)4

The rigid and chiral nature of this compound makes it an excellent candidate for use as a linker in the synthesis of chiral Metal-Organic Frameworks (MOFs). These materials are of interest for applications in enantioselective separations and catalysis.

Table 2: Structural Information for WIG-5 MOF

FeatureDescription
Framework NameWIG-5
Linker(R)-spiro[3.3]heptane-2,6-dicarboxylate
Metal NodeZinc (Zn)
CharacterizationSingle Crystal X-ray Diffraction (XRD), Powder X-ray Diffraction (PXRD)
Key FindingThe chirality of the spiro linker is successfully transferred to the 3D framework of the MOF.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is particularly powerful for determining the absolute configuration of chiral molecules in solution, complementing the solid-state information obtained from X-ray crystallography wikipedia.orghindsinstruments.com. The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms, providing a unique fingerprint for a specific enantiomer wikipedia.org.

In the context of this compound and its derivatives, VCD spectroscopy has been used as an independent method to confirm stereostructures. For the chiral MOF WIG-5, both IR and VCD spectra were recorded to further prove its stereostructure researchgate.net. By comparing the experimental VCD spectrum with spectra simulated from quantum chemical calculations (like Density Functional Theory, DFT), the absolute configuration of the molecule can be unequivocally assigned wikipedia.orghindsinstruments.com. This approach is advantageous as it does not require the molecule to be in a crystalline form hindsinstruments.com. The analysis of the VCD spectra for WIG-5 focused on regions less affected by coordination to the metal center to confirm that the stereostructure of the linker was retained within the MOF researchgate.net.

Supramolecular Chemistry and Host Guest Interactions

Design of Rigid Aliphatic Binding Motifs

The spiro[3.3]heptane moiety serves as a superior, rigid aliphatic binding motif for constructing complex molecular systems. nih.govresearchgate.net Unlike flexible linear aliphatic chains, its structure is pre-organized and conformationally constrained, which minimizes the entropic penalty upon binding to a host molecule. spirochem.com This inherent rigidity is crucial for achieving high binding affinity and selectivity in host-guest interactions. Researchers have identified the spiro[3.3]heptane core as a novel and effective binding motif, particularly for hosts like cucurbit[n]urils, where such rigid aliphatic guests had not been extensively described previously. nih.govresearchgate.net The axial disubstitution possible on the spiro[3.3]heptane-2,6-dicarboxylic acid scaffold allows for the precise positioning of functional groups, enabling its use as a central building block for more complex, multi-topic guest molecules. nih.gov

Formation of Inclusion Complexes with Macrocycles (e.g., Cucurbiturils, Cyclodextrins)

Derivatives of the spiro[3.3]heptane core have been shown to form stable 1:1 inclusion complexes with important macrocycles such as cucurbit[n]urils (CB[n]) and cyclodextrins (CD). nih.govresearchgate.net Using techniques like NMR spectroscopy and mass spectrometry, studies have confirmed that the central spiro[3.3]heptane unit becomes encapsulated within the hydrophobic cavity of the host molecule. nih.gov For instance, a bisimidazolio-functionalized spiro[3.3]heptane guest was observed to form inclusion complexes with CB nih.gov, CB researchgate.net, and β-cyclodextrin (β-CD). nih.govresearchgate.net The formation of these complexes is primarily driven by the hydrophobic effect, where the nonpolar spiro-aliphatic core is shielded from the aqueous environment by the host's cavity. nih.gov

Association Constants and Binding Selectivity

The rigid nature of the spiro[3.3]heptane motif leads to remarkable binding affinities and selectivity with different macrocyclic hosts. Isothermal titration calorimetry (ITC) has been used to quantify the association constants (K) for these host-guest systems. nih.govacs.org Derivatives of spiro[3.3]heptane show an exceptionally high affinity for cucurbit researchgate.neturil, with association constants reaching the order of 10¹² M⁻¹, which is among the strongest known non-covalent binding interactions. nih.govresearchgate.net

The binding is highly selective. The same guest molecule exhibits a significantly lower affinity for cucurbit nih.govuril (K ≈ 10⁴–10⁶ M⁻¹) and a very weak interaction with β-cyclodextrin (K ≈ 10² M⁻¹). nih.govresearchgate.net This selectivity is attributed to the optimal size and shape complementarity between the spiro[3.3]heptane core and the larger cavity of CB researchgate.net. Furthermore, the nature of the terminal functional groups on the spiro-guest plays a crucial role; diammonium derivatives form more stable complexes with CB nih.gov and CB researchgate.net compared to bulkier bisimidazolium derivatives, highlighting the influence of steric hindrance at the host's portals. nih.gov

Association Constants (K) of Spiro[3.3]heptane Derivatives with Various Macrocycles
Guest MoleculeHost MacrocycleAssociation Constant (K) in M⁻¹
Bisimidazolio spiro[3.3]heptaneCucurbit researchgate.neturil (CB researchgate.net)1.2 x 10¹²
Diammonio spiro[3.3]heptaneCucurbit researchgate.neturil (CB researchgate.net)3.8 x 10¹²
Bisimidazolio spiro[3.3]heptaneCucurbit nih.govuril (CB nih.gov)4.0 x 10⁴
Diammonio spiro[3.3]heptaneCucurbit nih.govuril (CB nih.gov)1.4 x 10⁶
Bisimidazolio spiro[3.3]heptaneβ-Cyclodextrin (β-CD)1.4 x 10²

Data sourced from research on functionalized spiro[3.3]heptane guests. nih.govresearchgate.net

Complex Formation Kinetics

The kinetics of complex formation involving spiro[3.3]heptane guests can be influenced by the nature of the host and the functional groups on the guest. While many host-guest systems reach thermodynamic equilibrium quickly, some processes involving rigid guests can be slow. acs.org For example, the formation of an inclusion complex between a diammonio spiro[3.3]heptane derivative and CB nih.gov was observed to be significantly slower than that of its bisimidazolio counterpart. nih.gov This suggests that the less hindered terminal ammonium groups may allow for a deeper, but more kinetically challenging, penetration into the host cavity compared to the bulkier imidazolium groups. In some experimental setups, warming of the solutions was required to ensure that thermodynamic equilibrium was reached, indicating the presence of a kinetic barrier to complexation. acs.org

Development of Multi-topic Supramolecular Components

This compound is an ideal scaffold for creating multi-topic supramolecular components. A multi-topic component possesses distinct binding sites capable of engaging in multiple, simultaneous non-covalent interactions. The spiro[3.3]heptane framework itself provides a central, hydrophobic binding element for inclusion within a macrocycle. The two carboxylic acid groups at the 2- and 6-positions offer sites for electrostatic interactions, hydrogen bonding, or covalent modification to introduce other recognition motifs. nih.gov

The high selectivity and affinity of the spiro[3.3]heptane core for specific hosts like CB researchgate.net make it a reliable building block for designing more intricate supramolecular architectures. nih.govresearchgate.net By functionalizing the carboxyl groups with cationic termini (e.g., ammonium or imidazolium), researchers have successfully created guests that interact strongly with the carbonyl portals of cucurbiturils while the central core remains firmly anchored in the cavity, demonstrating its potential in constructing complex, multi-part molecular systems. nih.gov

Applications in Molecular Devices (e.g., Switches, Sensors)

The robust and highly selective host-guest interactions of spiro[3.3]heptane derivatives are promising for the development of molecular devices. nih.gov Molecular switches, for instance, can be designed based on the reversible formation and dissociation of a host-guest complex, triggered by an external stimulus such as light, pH, or temperature. researchgate.netchemistryviews.org

Given that this compound possesses pH-sensitive carboxyl groups, it is conceivable to design a molecular switch where the protonation state of these groups modulates its binding affinity with a host. At a pH where the carboxyl groups are deprotonated (carboxylates), the increased polarity and negative charge could hinder its entry into or promote its exit from a nonpolar macrocyclic cavity, thus "switching" the system between a bound and an unbound state. This controllable binding behavior makes the spiro[3.3]heptane scaffold a promising component for the construction of molecular sensors, catalysts, and data storage systems. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.